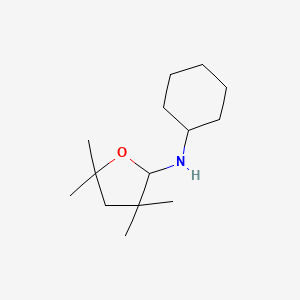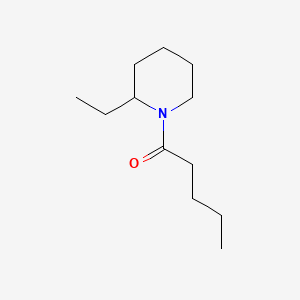![molecular formula C10H19N3O2 B14634503 7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide CAS No. 56926-19-3](/img/structure/B14634503.png)
7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide is a heterocyclic compound known for its pharmacological properties. It is a derivative of the pyrazino[1,2-c]pyrimidine system, which is characterized by its diverse biological activities. This compound is particularly noted for its role as an active component in antifilarial medications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide typically involves the cyclocondensation of 3-alkoxycarbonylmethylidenepiperazin-2-ones with α-chlorobenzyl isocyanates. This reaction is carried out in dichloromethane under reflux conditions, leading to the formation of the desired pyrazino[1,2-c]pyrimidine derivatives . The reaction mechanism likely involves the initial addition of the nucleophilic carbon atom of the exocyclic alkoxycarbonyl-methylidene group to the C=N bond of the N-chloroformylimino form of the isocyanates, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The labor-intensive nature of the synthesis suggests that optimization of reaction parameters and the use of efficient catalysts could be areas of ongoing research .
化学反应分析
Types of Reactions
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazino[1,2-c]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxides, while reduction can produce alcohols or amines .
科学研究应用
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other heterocyclic compounds and peptidomimetics.
Medicine: It is an active component in antifilarial drugs and is being explored for other therapeutic uses.
Industry: Its derivatives are used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide involves its interaction with specific molecular targets and pathways. As an antifilarial agent, it likely disrupts the metabolic processes of parasitic worms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in the parasites .
相似化合物的比较
Similar Compounds
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidine-6-thione: This compound has similar structural features but contains a thione group instead of an oxide.
1,6,8-Trioxoperhydropyrazinopyrimidines: These compounds are highly functionalized and serve as starting materials for peptidomimetics.
Uniqueness
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide is unique due to its specific pharmacological properties and its role as an active component in antifilarial drugs. Its ability to undergo various chemical reactions and serve as a versatile starting material for the synthesis of other bioactive compounds further highlights its significance .
属性
CAS 编号 |
56926-19-3 |
|---|---|
分子式 |
C10H19N3O2 |
分子量 |
213.28 g/mol |
IUPAC 名称 |
7-ethyl-2-methyl-2-oxido-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-ium-6-one |
InChI |
InChI=1S/C10H19N3O2/c1-3-11-5-4-9-8-13(2,15)7-6-12(9)10(11)14/h9H,3-8H2,1-2H3 |
InChI 键 |
WQQQYUBVAILWQW-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC2C[N+](CCN2C1=O)(C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)





![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)



